An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate
An In-depth Technical Guide to Benzyl (4-oxocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and expected analytical data for Benzyl (4-oxocyclohexyl)carbamate. As a bifunctional molecule containing a ketone and a carbamate-protected amine, it serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This document consolidates computed physicochemical properties and outlines a detailed, representative experimental protocol for its preparation and purification. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Compound Identification and Chemical Properties
Benzyl (4-oxocyclohexyl)carbamate, also known by its CAS Number 16801-63-1, is a key organic building block. The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine, which can be removed under various conditions, while the ketone functionality allows for a range of subsequent chemical transformations.
Nomenclature and Identifiers
| Identifier Type | Data | Reference |
| IUPAC Name | benzyl N-(4-oxocyclohexyl)carbamate | [1] |
| CAS Number | 16801-63-1 | [1] |
| PubChem CID | 14615292 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| SMILES | C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2 | [1] |
| InChIKey | VHXBIBFCJISKFA-UHFFFAOYSA-N | [1] |
| Synonyms | 4-(Benzyloxycarbonylamino)cyclohexanone, N-Cbz-4-aminocyclohexanone, (4-Oxocyclohexyl)carbamic acid benzyl ester | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 247.29 g/mol | [1] |
| Exact Mass | 247.12084340 Da | [1] |
| XLogP3 (Predicted) | 1.7 | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 |
Proposed Experimental Protocols
While a specific, peer-reviewed synthesis for Benzyl (4-oxocyclohexyl)carbamate is not widely documented, a robust synthesis can be proposed based on well-established reactions for N-protection of amines. The following protocol describes a representative method for its synthesis via the reaction of 4-aminocyclohexanone with benzyl chloroformate.
Synthesis of Benzyl (4-oxocyclohexyl)carbamate
This procedure details the N-protection of 4-aminocyclohexanone using benzyl chloroformate under basic aqueous conditions.
Materials and Reagents:
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4-Aminocyclohexanone hydrochloride
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Benzyl chloroformate (Cbz-Cl)[2]
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Sodium carbonate (Na₂CO₃)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
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Hexane
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Magnesium sulfate (MgSO₄), anhydrous
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Deionized water
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in 50 mL of deionized water.
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Cooling: Cool the aqueous solution to 0 °C in an ice-water bath.
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Addition of Reagent: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
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Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by column chromatography or recrystallization.
Protocol: Column Chromatography
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Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
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Column Packing: Pack a silica gel column using a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate).
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Elution: Carefully load the slurry onto the column and elute with the solvent gradient. Collect fractions based on TLC analysis.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield Benzyl (4-oxocyclohexyl)carbamate as a solid.
Expected Analytical Data
The identity and purity of the synthesized compound should be confirmed using modern spectroscopic techniques. The following table outlines the expected characteristics.
| Analytical Technique | Expected Characteristics |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch, carbamate), ~1710 cm⁻¹ (C=O stretch, ketone), ~1685 cm⁻¹ (C=O stretch, carbamate), ~1530 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (C-O stretch), ~740, 700 cm⁻¹ (Aromatic C-H bend) |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: m/z 248.12813; Predicted [M+Na]⁺: m/z 270.11007[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 ppm (m, 5H, Ar-H), δ ~5.1 ppm (s, 2H, -O-CH₂-Ar), δ ~5.0 ppm (br s, 1H, N-H), δ ~3.8 ppm (m, 1H, CH-N), δ ~2.1-2.6 ppm (m, 8H, cyclohexyl protons) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 ppm (C=O, ketone), δ ~156 ppm (C=O, carbamate), δ ~136 ppm (Ar-C), δ ~128 ppm (Ar-CH), δ ~67 ppm (-O-CH₂-Ar), δ ~48 ppm (CH-N), δ ~40 ppm (CH₂ adjacent to C=O), δ ~33 ppm (other CH₂) |
Visualization of Synthetic Workflow
The following diagram illustrates the proposed logical workflow for the synthesis and purification of Benzyl (4-oxocyclohexyl)carbamate.
Caption: Synthetic workflow for Benzyl (4-oxocyclohexyl)carbamate.
Safety and Handling
Benzyl (4-oxocyclohexyl)carbamate is classified as causing serious eye irritation (H319).[1] Standard laboratory safety precautions should be employed when handling this compound.
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Personal Protective Equipment (PPE): Wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
The reactant, benzyl chloroformate, is toxic, corrosive, and moisture-sensitive and should be handled with extreme care in a fume hood.[2]
